
1,1-Diethyl-N-(1-phenylbuta-1,3-dien-1-yl)boranamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethyl-N-(1-phenylbuta-1,3-dien-1-yl)boranamine: is an organic compound that features a boron-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-N-(1-phenylbuta-1,3-dien-1-yl)boranamine typically involves the following steps:
Formation of the 1,4-diarylbuta-1,3-diene Backbone: This can be achieved through an intermolecular Heck reaction of olefins and β-bromostyrenes promoted by a μ-OMs palladium–dimer complex. The reaction conditions often involve the use of palladium catalysts, such as Pd(OAc)₂, in the presence of a base like triethylamine, under an inert atmosphere.
Introduction of the Boron-Nitrogen Moiety:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl-N-(1-phenylbuta-1,3-dien-1-yl)boranamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The boron-nitrogen bond can be targeted for substitution reactions, where the boron or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or boronates, while reduction could produce amines or boranes.
Scientific Research Applications
1,1-Diethyl-N-(1-phenylbuta-1,3-dien-1-yl)boranamine has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism by which 1,1-Diethyl-N-(1-phenylbuta-1,3-dien-1-yl)boranamine exerts its effects involves the interaction of the boron-nitrogen moiety with molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, while the nitrogen atom can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3-butadiene: This compound shares a similar butadiene backbone but lacks the boron-nitrogen moiety.
1,4-Diarylbuta-1,3-dienes: These compounds have a similar diene structure but may have different substituents on the aromatic rings.
Uniqueness
1,1-Diethyl-N-(1-phenylbuta-1,3-dien-1-yl)boranamine is unique due to the presence of the boron-nitrogen bond, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
62613-45-0 |
|---|---|
Molecular Formula |
C14H20BN |
Molecular Weight |
213.13 g/mol |
IUPAC Name |
N-diethylboranyl-1-phenylbuta-1,3-dien-1-amine |
InChI |
InChI=1S/C14H20BN/c1-4-10-14(16-15(5-2)6-3)13-11-8-7-9-12-13/h4,7-12,16H,1,5-6H2,2-3H3 |
InChI Key |
GJOCBWBSYSUDRC-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)NC(=CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


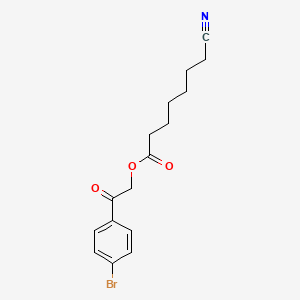

![2-[(E)-prop-1-enyl]cyclobutan-1-one](/img/structure/B14519992.png)
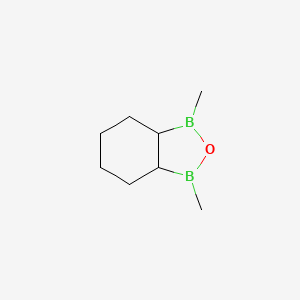
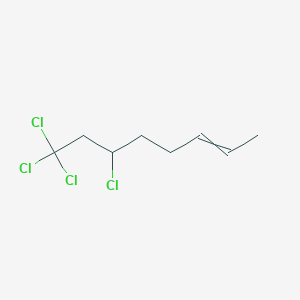
![2-[(4-Nitrophenyl)sulfanyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B14520016.png)


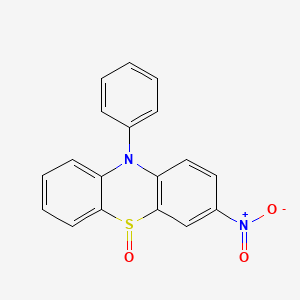


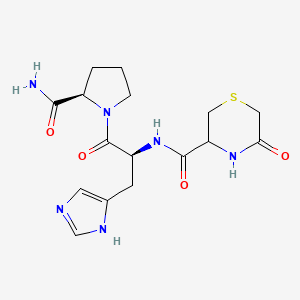
![4-(2,4-Dioxo-3-azaspiro[5.5]undecan-3-yl)benzoic acid](/img/structure/B14520061.png)

